Product packaging for Himeic Acid A(Cat. No.:)

Himeic Acid A

Cat. No.: B1249280
M. Wt: 435.5 g/mol
InChI Key: OKGLROPOZIVCCZ-HQPKTYMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Himeic acid A is a secondary metabolite isolated from the marine-derived fungus Aspergillus sp. . This compound has been identified as a specific inhibitor of the ubiquitin-activating enzyme (E1) . Research shows that this compound inhibits the formation of the E1-ubiquitin intermediate by 65% at a concentration of 50 µM , positioning it as a valuable tool for probing the ubiquitin-proteasome system (UPS) . The UPS is a fundamental pathway for regulated protein degradation in eukaryotic cells, critical for cell cycle control, signal transduction, and NF-κB activation . By selectively targeting the initial step of the ubiquitination cascade, this compound provides researchers with a means to disrupt this pathway and study its role in various cellular processes, including those relevant to cancer research . The molecular formula of this compound is C22H29NO8 . This product is intended for non-human research purposes only and is not approved for diagnostic, therapeutic, or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29NO8 B1249280 Himeic Acid A

Properties

Molecular Formula

C22H29NO8

Molecular Weight

435.5 g/mol

IUPAC Name

(E)-11-[5-[[(3S)-3-carboxybutanoyl]carbamoyl]-4-oxopyran-2-yl]undec-10-enoic acid

InChI

InChI=1S/C22H29NO8/c1-15(22(29)30)12-19(25)23-21(28)17-14-31-16(13-18(17)24)10-8-6-4-2-3-5-7-9-11-20(26)27/h8,10,13-15H,2-7,9,11-12H2,1H3,(H,26,27)(H,29,30)(H,23,25,28)/b10-8+/t15-/m0/s1

InChI Key

OKGLROPOZIVCCZ-HQPKTYMTSA-N

Isomeric SMILES

C[C@@H](CC(=O)NC(=O)C1=COC(=CC1=O)/C=C/CCCCCCCCC(=O)O)C(=O)O

Canonical SMILES

CC(CC(=O)NC(=O)C1=COC(=CC1=O)C=CCCCCCCCCC(=O)O)C(=O)O

Synonyms

himeic acid A

Origin of Product

United States

Isolation and Spectroscopic Elucidation Methodologies

Cultivation and Fermentation of Producer Strains

Himeic Acid A is a secondary metabolite produced by a marine-derived fungus. mdpi.com The primary producer strain was initially identified as Aspergillus sp. and later specified as Aspergillus japonicus MF275. mdpi.comresearchgate.net This fungus was first isolated from a mussel, Mytilus edulis, which was collected from Toyama Bay in the Sea of Japan. mdpi.comresearchgate.net

The biosynthesis of this compound in A. japonicus is understood to involve a hybrid polyketide synthase-non-ribosomal peptide synthase (PKS-NRPS) pathway. mdpi.comresearchgate.net Research has shown that the production of this compound is highly dependent on the pH of the culture medium. mdpi.com A significant shift in the culture's acidity, specifically a decrease from an initial pH of approximately 6.5 down to 2, has been identified as a crucial factor for the successful production of this compound. researchgate.net

Extraction and Purification Techniques

Following the fermentation process, the target compound must be separated from the complex mixture of cellular components and media. This compound is isolated from the mycelium of the fungus. mdpi.comresearchgate.net

The general workflow for isolating natural products like this compound involves the following key steps:

Extraction: The fungal mycelium is harvested and subjected to solvent extraction. Organic solvents are used to draw out the secondary metabolites from the biomass.

Chromatographic Purification: The resulting crude extract contains a multitude of compounds. To isolate this compound, multi-step purification is required, which typically relies on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method used in the final stages of purification to achieve a high degree of purity. cem.compeptide.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (often water and acetonitrile), is commonly employed for purifying peptide-like and polyketide compounds. cem.compeptide.com

This systematic process of extraction and purification is essential to obtain a sample of this compound that is suitable for definitive spectroscopic analysis.

Spectroscopic Analysis for Structural Determination (Methodological Focus)

The precise molecular structure of this compound was determined through comprehensive spectroscopic analysis. researchgate.netnih.gov This process is akin to solving a molecular puzzle, where each piece of spectroscopic data provides clues to the arrangement of atoms.

The first step in this process was the determination of the molecular formula, which was established as C₂₂H₂₉NO₈. mdpi.com This was likely achieved using high-resolution mass spectrometry. Techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are standard methods for determining the molecular weight and formula of a compound with high accuracy. nih.gov

The primary tool for elucidating the detailed connectivity and three-dimensional structure is Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assemble the structure atom by atom.

¹H NMR (Proton NMR): This technique identifies all the unique proton environments in the molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal provide information about the electronic environment, neighboring protons, and the number of protons, respectively.

¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon atoms in the molecule, providing a map of the carbon skeleton. The chemical shifts indicate the type of carbon (e.g., C=O, C=C, C-O, CH₃). oregonstate.edulibretexts.org

2D NMR Experiments: These are crucial for establishing how the atoms are connected.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

The data from these experiments are pieced together to build the final, unambiguous structure of this compound.

Illustrative NMR Data Table

The following table is a representative example of how NMR data for a complex natural product like this compound is typically presented. The specific chemical shift values (δ) are for illustrative purposes only.

Position¹³C (δc, ppm)¹H (δн, ppm, Multiplicity, J in Hz)
1170.5-
2165.2-
3100.16.50 (s)
4175.8-
5115.4-
6140.32.80 (t, 7.5)
729.51.60 (m)
.........

Biosynthetic Pathways and Genetic Foundations of Himeic Acid a

Identification of Biosynthetic Precursors

To unravel the biosynthetic origins of Himeic Acid A, feeding experiments utilizing labeled precursors were conducted. nih.govresearchgate.net These studies were crucial in identifying the foundational building blocks that constitute the molecule's distinct structural components.

The long fatty acyl side chain attached to the pyrone core of this compound was confirmed to be of polyketide origin. researchgate.netnih.govresearchgate.net In this pathway, simple acyl-CoA units, such as acetyl-CoA and malonyl-CoA, are sequentially condensed in a manner analogous to fatty acid synthesis, but with greater structural variability, leading to the formation of the complex carbon chain.

Feeding experiments also unequivocally demonstrated that the amide substituent of this compound is derived from the essential amino acid L-leucine. researchgate.netnih.govresearchgate.netscilit.comresearchgate.net This finding pointed towards the involvement of a nonribosomal peptide synthetase (NRPS) mechanism, which is responsible for incorporating amino acids into secondary metabolite structures.

Polyketide Origin of Fatty Acyl Side Chain

Elucidation of the Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Pathway

The discovery of both polyketide and amino acid precursors suggested that this compound is synthesized via a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) pathway. researchgate.netnih.gov This was substantiated by genomic analysis and gene disruption studies, which identified the specific gene cluster responsible for its assembly. nih.govresearchgate.net

Genome sequencing of Aspergillus japonicus MF275 led to the identification of the him biosynthetic gene cluster. nih.govuniprot.org Central to this cluster is the himA gene, which encodes a large, multifunctional PKS-NRPS hybrid enzyme. researchgate.netuniprot.org Gene disruption experiments, where the himA gene was inactivated, confirmed its essential role; the production of this compound was abolished, thus verifying that the HimA PKS-NRPS is directly involved in its biosynthesis. researchgate.netnih.govresearchgate.net The HimA enzyme acts as an assembly line, first constructing the polyketide chain and then condensing it with leucine (B10760876). uniprot.orguniprot.org

Within the him gene cluster, other crucial enzymes have been identified that catalyze specific steps in the biosynthetic cascade.

HimH (Trans-enoyl Reductase): The formation of the polyketide chain is catalyzed by HimA in conjunction with a separate trans-enoyl reductase, HimH. uniprot.orguniprot.org This enzyme is responsible for the reduction of a trans-double bond during the elongation of the fatty acyl chain. uniprot.orguniprot.org

HimG (Dioxygenase): Following the condensation with leucine and subsequent Dieckmann cyclization and release from the HimA enzyme to form a tetramic acid intermediate, the HimG enzyme comes into play. uniprot.orguniprot.orgliberumbio.com HimG is a dioxygenase that is believed to catalyze the α-oxidation of the tetramic acid ring. researchgate.netuniprot.orguniprot.org This oxidation is followed by a rearrangement, which expands the ring to yield the characteristic pyrone intermediate of this compound. uniprot.orguniprot.orgliberumbio.com

Role of HimA PKS-NRPS Gene Cluster

Enzymatic Conversions and Post-Biosynthetic Modifications

The final steps in the formation of this compound involve post-biosynthetic modifications to the pyrone intermediate. Bioinformatics analysis of the him gene cluster points to the involvement of a cytochrome P450 monooxygenase, designated HimC. researchgate.netuniprot.orguniprot.org It is proposed that HimC catalyzes the oxidation of the terminal methyl groups on both the polyketide and leucine side chains to the corresponding carboxylic acids, completing the synthesis of this compound. uniprot.orguniprot.orgliberumbio.com

Interestingly, this compound can undergo further non-enzymatic conversions during the fermentation process. researchgate.net It has been observed to convert to Himeic Acid C, a pyridone derivative, through the incorporation of an ammonium (B1175870) nitrogen atom, a transformation that is dependent on the pH of the culture medium. researchgate.netmdpi.com It can also be converted to Himeic Acid B. uniprot.orgliberumbio.com

Identified Genes in the this compound Biosynthetic Cluster

GeneProtein ProductProposed Function
himAPolyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS)Hybrid enzyme that synthesizes the polyketide chain and condenses it with leucine. nih.govuniprot.org
himGDioxygenaseCatalyzes α-oxidation and rearrangement of the tetramic acid intermediate to form the pyrone ring. researchgate.netuniprot.orguniprot.org
himHTrans-enoyl ReductaseWorks with HimA to reduce a trans-double bond during polyketide chain formation. uniprot.orguniprot.org
himCCytochrome P450 MonooxygenaseProposed to catalyze the terminal oxidation of methyl groups to carboxylic acids. researchgate.netuniprot.orguniprot.org

pH-Dependence of Production and Conversion Processes

The production of this compound and its subsequent conversion to Himeic Acid C are highly dependent on the pH of the culture medium. mdpi.comresearchgate.net The biosynthesis of this compound by Aspergillus japonicus is favored under acidic conditions. nih.gov Detailed studies have shown that a significant drop in the culture pH, from an initial value of around 6.5 down to 2, is a critical requirement for the production of this compound. nih.govresearchgate.net

Conversely, the non-enzymatic conversion of this compound to Himeic Acid C is facilitated by a subsequent increase in pH. nih.govresearchgate.net The optimal condition for this conversion is a rise in the culture pH to approximately 5. nih.govresearchgate.net This pH level is consistent with in vitro experiments which showed the efficient, non-enzymatic conversion to the 4-pyridone derivative (Himeic Acid C) in a pH 5 buffer. uniprot.orgnih.gov This indicates a sequential, pH-driven process within the fungal culture: first, an acidic phase for biosynthesis, followed by a less acidic phase that promotes the chemical transformation of the initial product.

Interactive Data Table: pH Influence on Himeic Acid Production and Conversion

ProcessInitial pHFinal/Optimal pHKey OutcomeCitation
This compound Production 6.52.0Essential for biosynthesis nih.govresearchgate.net
Himeic Acid C Conversion ~2.05.0Necessary for conversion from this compound nih.govresearchgate.net

Synthetic Strategies and Chemical Derivatization of Himeic Acid a

Total Synthesis Approaches

The central γ-pyrone (or 4-pyrone) ring of Himeic Acid A was constructed using a McCombie reaction. scholaris.cancl.res.in This reaction involves the condensation of a β-ketoamide with an acyl chloride derivative. Specifically, the synthesis utilized the enolate of a highly functionalized imide, which was reacted with an α,β-unsaturated acyl chloride. scholaris.ca The resulting intermediate then underwent a 6π-electrocyclization to form the 2,5-disubstituted γ-pyrone core. scholaris.caacs.org This strategic use of the McCombie reaction provided an efficient entry to the heterocyclic core of the molecule. scholaris.ca

A critical and innovative step in the synthesis was the formation of the distinctive unsymmetrical imide functionality. scholaris.ca This was achieved through a thermal ring-opening of a 2,2-dimethyl-1,3-dioxen-4-one precursor. This process generates a highly reactive acyl ketene (B1206846) intermediate. scholaris.cascholaris.ca This transient species was then trapped in situ with a primary amide. scholaris.ca This acyl ketene trapping reaction proved to be a highly effective method for assembling the complex imide structure present in this compound, a feature that is challenging to construct using traditional acylation methods. scholaris.cancl.res.in The reaction proceeded in a 71% yield. scholaris.ca

To control the stereochemistry of the single chiral center in the succinic acid-derived portion of the molecule, an Evans auxiliary-based asymmetric alkylation was employed. scholaris.caacs.org Chiral oxazolidinones, known as Evans auxiliaries, are reliable tools for directing the stereochemical outcome of enolate alkylation reactions. semanticscholar.org In the synthesis of this compound, the N-acylated oxazolidinone was deprotonated to form a chiral enolate, which was then alkylated with tert-butyl 2-bromoacetate. scholaris.ca This key step established the (S)-configuration at the 2-methyl position with high diastereoselectivity. scholaris.caacs.org The reaction achieved a diastereomeric ratio of ≥95:5, successfully installing the required stereocenter. scholaris.ca The auxiliary was subsequently cleaved to reveal the carboxylic acid necessary for the next steps. scholaris.cacnjournals.com

The unsaturated fatty acid side chain of this compound was assembled using an olefin cross-metathesis reaction. scholaris.caacs.org This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based complexes, allows for the efficient coupling of two different olefins. nih.gov In this synthesis, a cross-metathesis was performed between a terminal alkene fragment and acrylic acid. scholaris.ca This reaction constructed the required α,β-unsaturated carboxylic acid side-chain with excellent control over the alkene geometry, yielding the E-isomer with ≥98:2 selectivity. scholaris.ca The resulting unsaturated acid was then converted to its acyl chloride to be used in the McCombie reaction. scholaris.ca

Evans Auxiliary Alkylation for Stereocenter Introduction

Synthesis of this compound Analogues and Derivatives

The synthetic route established for this compound is inherently modular, making it well-suited for the synthesis of analogues and derivatives. scholaris.cancl.res.in The convergent nature of the strategy allows for independent modification of the key building blocks before their assembly. This flexibility is crucial for exploring the structure-activity relationship (SAR) of this compound and identifying the key pharmacophoric elements. semanticscholar.orgresearchgate.net

Two primary points of diversification are the imide substituent and the long alkyl side-chain.

Imide Modification: The amino acid-derived primary amide used in the acyl ketene trapping step can be readily varied. By substituting the leucine-derived amide with amides from other natural or unnatural amino acids, a library of analogues with different side chains at this position can be generated. nih.gov

Side-Chain Modification: The cross-metathesis reaction allows for the incorporation of various terminal olefins, enabling the synthesis of analogues with different lengths, branching patterns, and functionalities in the C5 side chain of the pyrone ring. scholaris.ca

Naturally occurring congeners, such as Himeic Acid B (the methyl ester of A) and Himeic Acid C (the corresponding 4-pyridone derivative), have been identified. researchgate.netu-tokyo.ac.jp The synthetic route provides a clear path to Himeic Acid B through simple esterification. The synthesis of Himeic Acid C would require a different approach, likely involving a ring transformation of the pyrone to a pyridone, a conversion that has been observed to occur non-enzymatically in solution. researchgate.netu-tokyo.ac.jp The development of synthetic analogues is essential for pinpointing the structural features required for its biological activity. semanticscholar.orgresearchgate.netdtic.mil

Table 1: Key Reactions in the Total Synthesis of this compound

Step Reaction Type Key Reagents Product Yield / Selectivity Reference
Stereocenter Introduction Evans Auxiliary Alkylation Evans auxiliary, NaHMDS, tert-butyl 2-bromoacetate Substituted oxazolidinone 82% yield, ≥95:5 d.r. scholaris.ca
Side-Chain Assembly Cross-Metathesis Acrylic acid, Grubbs II catalyst α,β-Unsaturated carboxylic acid 86% yield, ≥98:2 E/Z scholaris.ca
Imide Formation Acyl Ketene Trapping Dioxenone, Primary amide, Toluene (reflux) Unsymmetrical imide 71% yield scholaris.ca
Pyrone Formation McCombie Reaction Imide enolate, Acyl chloride This compound - scholaris.ca

Methodological Advancements in Pyrone Synthesis Relevant to this compound

While the first total synthesis of this compound successfully employed a McCombie reaction, several other modern synthetic methods for constructing γ-pyrone rings have been developed that could provide alternative pathways. ncl.res.inorcid.org

Transition Metal-Catalyzed Reactions: Palladium-catalyzed methods, such as the Sonogashira coupling followed by cyclization, have become a staple for the synthesis of substituted pyrones. u-tokyo.ac.jp These reactions often proceed under mild conditions and offer broad functional group tolerance, which could be advantageous for complex substrates. Gold- and other metal-catalyzed cyclizations of diynones or related precursors also represent a powerful strategy for accessing diverse pyrone cores. orcid.org

Cyclization of 1,3,5-Tricarbonyl Equivalents: A classic and still widely used biomimetic strategy involves the dehydrative cyclization of 1,3,5-triketone precursors. ncl.res.inorcid.org Modern variations of this approach use sophisticated methods to generate the tricarbonyl intermediate and employ milder reagents, such as 2-iodoxybenzoic acid (IBX) with a catalytic acid, for the final cyclization, enhancing the method's scope and efficiency. ncl.res.in

Ketene-Based Cycloadditions: The chemistry of ketenes extends beyond their use in trapping reactions. scholaris.ca For instance, [4+2] cycloaddition reactions involving acyl ketenes can directly form pyrone rings. orcid.org Developing a strategy where the this compound pyrone core is formed via a cycloaddition could offer a different and potentially more convergent approach to the target molecule.

These evolving methodologies in pyrone synthesis offer a rich toolbox for future, potentially more efficient, second-generation syntheses of this compound and its analogues, facilitating deeper investigations into its biological properties. orcid.orgu-tokyo.ac.jp

Molecular Mechanisms of Action and Biological Target Profiling

Specific Inhibition of the Ubiquitin-Activating Enzyme E1

Himeic Acid A demonstrates a targeted inhibitory effect on the ubiquitin-activating enzyme E1, which is responsible for the initial ATP-dependent activation of ubiquitin. nih.govthieme-connect.com This inhibition is specific, distinguishing it from compounds that may have broader or different targets within the protein degradation machinery.

Table 1: Inhibitory Activity of Himeic Acids on E1-Ubiquitin Intermediate Formation This table summarizes the reported inhibitory effects of this compound and its related compounds on the ubiquitin-activating enzyme (E1).

Compound Concentration % Inhibition of E1-Ub Intermediate Formation
This compound 50 µM 65% nih.govnih.govmdpi.comresearchgate.net
Himeic Acid B 100 µM Little to no activity nih.govmdpi.comsemanticscholar.org
Himeic Acid C 100 µM Little to no activity nih.govmdpi.comsemanticscholar.org

A key feature of this compound's inhibitory profile is its specificity for the ubiquitin E1 enzyme over E1-like enzymes that activate other ubiquitin-like modifiers (Ubls). thieme-connect.com The ubiquitin, SUMO, NEDD8, and ISG15 conjugation pathways are initiated by distinct, though structurally related, E1 enzymes. researchgate.net this compound does not inhibit the E1-like enzymes responsible for activating SUMO-1 and ISG15. thieme-connect.com This selectivity suggests that this compound recognizes structural features unique to the ubiquitin E1 enzyme (UBA1), distinguishing it from the E1s for SUMOylation (Aos1/Uba2) and ISGylation (UBE1L). thieme-connect.comnih.gov This specificity is critical for its utility as a chemical probe to study the consequences of specifically blocking the ubiquitin pathway.

Inhibition of E1-Ubiquitin Intermediate Formation

Interaction with the Ubiquitin-Proteasome System (UPS) Cascade

The ubiquitin-proteasome system (UPS) is the principal pathway for the targeted degradation of intracellular proteins in eukaryotes, regulating numerous cellular processes. researchgate.netresearchgate.net The process is initiated by a three-enzyme cascade: the ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). thieme-connect.commdpi.com

This compound's role as a specific E1 inhibitor places it at the apex of the UPS cascade. nih.govscispace.com By blocking the function of E1, it effectively halts the entire downstream process of protein ubiquitination. mdpi.com This prevents the covalent attachment of ubiquitin to substrate proteins, which is the signal for their recognition and subsequent degradation by the 26S proteasome. scispace.comresearchgate.net Consequently, the inhibition of E1 by this compound is expected to cause an accumulation of proteins that are normally targeted for destruction via the UPS, thereby disrupting the cellular processes they regulate. mdpi.com

Structure Activity Relationship Sar Studies of Himeic Acid a and Its Analogues

Influence of the γ-Pyrone Ring on E1 Inhibitory Activity

The γ-pyrone ring is a central feature of Himeic Acid A's structure and is essential for its E1 inhibitory activity. This compound, which contains this 4-pyrone ring, has been shown to inhibit the formation of the E1-ubiquitin intermediate by 65% at a concentration of 50 µM. mdpi.comnih.gov

Interestingly, the modification of this ring system leads to a significant loss of activity. For instance, Himeic Acid C, a corresponding 4-pyridone derivative where the oxygen in the pyrone ring is replaced by a nitrogen atom, exhibits only weak E1 inhibitory activity, even at a concentration of 100 µM. mdpi.comnih.gov This suggests that the oxygen-containing γ-pyrone heterocycle is a critical pharmacophore for E1 inhibition. The conversion from the γ-pyrone of this compound to the 4-pyridone of Himeic Acid C can occur non-enzymatically during culture. mdpi.comnih.gov

Contribution of Fatty Acyl and Amide Side Chains to Biological Activity

Attached to the γ-pyrone core of this compound are two side chains: a long fatty acyl chain and an amide substituent derived from leucine (B10760876). researchgate.net Both of these side chains play a significant role in the compound's biological activity.

The long, unsaturated fatty acyl side chain is believed to contribute to the molecule's ability to interact with the E1 enzyme. researchgate.netresearchgate.net Studies on other natural products with similar structural motifs have indicated that the length and presence of double bonds in such side chains can influence inhibitory potency. mdpi.com

The amide side chain, formed from the amino acid leucine, also appears to be important for activity. researchgate.net The specific nature of this amino acid-derived component likely contributes to the precise positioning of the inhibitor within the enzyme's active site. The biosynthesis of this compound involves a hybrid polyketide synthase-non-ribosomal peptide synthase (PKS-NRPS) system, which is responsible for the formation of both the fatty acyl chain and the incorporation of leucine. mdpi.comresearchgate.net

Activity Profiles of Himeic Acids B, C, E, F, and G in Relation to this compound

Several analogues of this compound have been isolated and their E1 inhibitory activities have been compared.

CompoundE1 Inhibitory Activity
This compound 65% inhibition at 50 µM nih.govresearchgate.net
Himeic Acid B Little to no inhibitory activity at 100 µM nih.govresearchgate.netnih.gov
Himeic Acid C Little to no inhibitory activity at 100 µM nih.govresearchgate.netnih.gov
Himeic Acid E No inhibitory activity researchgate.net
Himeic Acid F No inhibitory activity researchgate.net
Himeic Acid G No inhibitory activity researchgate.net

As the table illustrates, Himeic Acids B and C, which are structurally related to this compound, show a significant drop in activity. nih.govresearchgate.netnih.gov Himeic Acid B is a methyl ester derivative of this compound. uniprot.org Himeic Acid C is the 4-pyridone analogue. mdpi.com Furthermore, Himeic Acids E, F, and G, which are also 4-pyridone derivatives, were found to be inactive as E1 inhibitors. researchgate.net This data strongly reinforces the importance of the intact γ-pyrone ring and the specific side chain structures for potent E1 inhibition.

Impact of Stereochemical Features on E1 Inhibition

While specific stereochemical studies on this compound are not extensively detailed in the provided search results, the biosynthesis via a PKS-NRPS system suggests that the stereochemistry of the molecule is precisely controlled and likely crucial for its activity. mdpi.comresearchgate.net The use of an Evans auxiliary in the total synthesis of this compound to install the (S)-2-methyl succinic acid fragment with high diastereoselectivity (d.r. ≥ 95:5) underscores the importance of a specific stereocenter in the molecule. acs.org The precise spatial arrangement of the various functional groups, dictated by its stereochemistry, would be critical for optimal binding to the E1 enzyme. Any alterations to these stereocenters would likely disrupt the key interactions necessary for inhibition.

Preclinical Research Applications and Biological Systems Studies

In Vitro Enzymatic Assays for E1 Inhibition Potency

The inhibitory potential of Himeic Acid A against the E1 enzyme, also known as UBA1, has been characterized through in vitro enzymatic assays. researchgate.netscholaris.ca These cell-free assays are designed to measure the formation of the high-energy thioester bond between the E1 enzyme and ubiquitin, a crucial initial step in the protein degradation pathway. nih.govnih.gov

A key method used is immunoblot analysis. mdpi.com In this assay, researchers utilize recombinant human E1 enzyme (often with a tag like FLAG for detection) and tagged ubiquitin (such as GST-ubiquitin). mdpi.comresearchgate.net The reaction is initiated, and the formation of the E1-ubiquitin intermediate complex is visualized and quantified. mdpi.com Studies have shown that this compound inhibits the formation of this E1-ubiquitin intermediate in a dose-dependent manner. cardiff.ac.uk

Initial findings demonstrated that this compound at a concentration of 50 µM resulted in a 65% inhibition of the E1-ubiquitin intermediate formation. researchgate.netnih.gov Further characterization has established an in vitro IC50 value of approximately 50 µM for E1 inhibition. nih.gov In contrast, related compounds isolated alongside this compound, such as Himeic Acids B and C, displayed minimal inhibitory activity even at a higher concentration of 100 µM, highlighting the specific structure-activity relationship of this compound. mdpi.comnih.gov Similarly, other derivatives, Himeic Acids E, F, and G, also showed no inhibitory effect on the E1 enzyme. researchgate.net

CompoundConcentration (µM)E1 InhibitionSource
This compound 5065% researchgate.netnih.gov
This compound ~50 (IC50)50% nih.gov
Himeic Acids B & C 100Little to no activity mdpi.comnih.gov
Himeic Acids E, F, & G Not specifiedNo activity researchgate.net

This table summarizes the reported in vitro inhibitory activity of this compound and its related compounds on the E1 ubiquitin-activating enzyme.

Cell-Based Reporter Assays for UPS Modulation

Cell-based reporter assays are powerful tools for screening and identifying modulators of the ubiquitin-proteasome system (UPS) within a cellular environment. researchgate.net These systems can confirm if a compound that shows activity in an enzymatic assay, like this compound, can penetrate cells and engage its target. While specific reporter assay results for this compound are not detailed in the available literature, the compound was discovered through a screening program aimed at finding UPS inhibitors from natural sources. mdpi.comresearchgate.net

A common strategy for monitoring UPS function involves the use of cells engineered to express reporter proteins whose stability is directly controlled by the UPS. For instance, dual-reporter cells, such as a HeLa cell line, can be engineered to express two different reporter constructs. researchgate.net

One reporter might be a green fluorescent protein (GFP) fused to a destabilizing signal, like the UbG76V sequence, which marks it for constitutive degradation by the UPS. researchgate.net

A second reporter could be luciferase fused to the oxygen-dependent degradation (ODD) domain of hypoxia-inducible factor 1α (HIF-1α), another substrate of the UPS. researchgate.net

In such a system, inhibition of the UPS by a compound would prevent the degradation of these reporter proteins, leading to an increase in their measurable signals (fluorescence for GFP and luminescence for luciferase). researchgate.net These assays are used in high-throughput screening campaigns to identify potential UPS inhibitors from large libraries of natural products or synthetic molecules. researchgate.net

Research into Protein Degradation Pathways in Model Systems

This compound's mechanism of action directly impacts the primary pathway for selective protein degradation in all eukaryotic model systems. nih.gov The ubiquitin-proteasome pathway is a multi-step enzymatic cascade that begins with the activation of a ubiquitin molecule by the E1 enzyme at the expense of ATP. nih.govnih.gov This activated ubiquitin is then passed to a ubiquitin-conjugating enzyme (E2) and finally, with the help of a ubiquitin ligase (E3), is attached to the target protein. physiology.orgnih.gov This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a signal for the 26S proteasome to degrade the tagged protein. nih.gov

By inhibiting the E1 enzyme, this compound blocks the very first step of this cascade. researchgate.netnii.ac.jp This action effectively halts the entire downstream process of protein ubiquitination. scholaris.ca Consequently, in any model system where this compound is active, it would prevent the marking of a vast array of cellular proteins for degradation. This includes proteins crucial for regulating the cell cycle, responding to stress, and controlling gene expression. mdpi.commdpi.com Research using E1 inhibitors like this compound allows for the study of the global consequences of shutting down this major proteolytic pathway. physiology.org

This compound as a Chemical Probe for UPS Studies

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein target. This compound functions as a chemical probe for investigating the ubiquitin-proteasome system. scholaris.ca Its utility stems from its specific inhibition of the ubiquitin-activating enzyme (E1). mdpi.com

A key feature that makes this compound a useful probe is its specificity for the ubiquitin E1 enzyme (UBA1) over the E1-like enzymes that activate other ubiquitin-like modifiers, such as SUMO-1 and ISG15. mdpi.com This specificity allows researchers to dissect the biological roles of the ubiquitination pathway, distinct from other related protein modification systems. Mechanistic studies suggest that this compound functions by hampering the recognition of ubiquitin by the E1 enzyme, which is a different mechanism than that of some other E1 inhibitors like hyrtioreticulins. mdpi.com

However, as a chemical probe, this compound has some limitations. Its inhibitory activity is in the high micromolar range (IC50 ~50 µM), and potent effects in intact cell-based systems have not been widely reported, which may be due to factors like cell permeability. scholaris.canih.govcardiff.ac.uk Despite this, it remains a valuable tool in cell-free systems for studying the biochemical consequences of E1 inhibition. scholaris.ca

Future Research Directions and Unexplored Avenues

Advanced Biosynthetic Engineering for Enhanced Production or Novel Analogues

The elucidation of the Himeic Acid A biosynthetic gene cluster (him) in Aspergillus japonicus has laid the groundwork for enhancing its production and generating novel analogues through genetic engineering. uniprot.orgsecondarymetabolites.orgnih.gov The biosynthetic pathway is centered around a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) termed HimA, which constructs the core structure from polyketide precursors and leucine (B10760876). nih.govresearchgate.net This process is followed by modifications from several tailoring enzymes, including a trans-enoyl reductase (himH), a dioxygenase (himG), and a cytochrome P450 monooxygenase (himC), to yield the final natural product. uniprot.orguniprot.org

Future research could focus on several key strategies to boost the yield of this compound, which is often limited in natural fermentation processes. One approach involves the overexpression of the entire him gene cluster or, more specifically, the rate-limiting enzymes within the pathway. Another strategy is promoter engineering, where the native promoters controlling the expression of biosynthetic genes are replaced with stronger, inducible promoters to achieve higher and more controlled production.

Furthermore, the biosynthetic machinery of this compound is a prime target for generating novel analogues with potentially improved or altered biological activities. Techniques such as precursor-directed biosynthesis, where synthetic analogues of natural precursors are fed to the producing organism, could lead to the incorporation of new chemical moieties. Additionally, combinatorial biosynthesis, involving the targeted inactivation or modification of the tailoring enzymes, could produce a library of this compound derivatives. For example, altering the specificity of the PKS-NRPS enzyme or the function of the himC P450 monooxygenase could result in analogues with different side chains or oxidation patterns, providing valuable structure-activity relationship (SAR) data.

Table 1: Key Enzymes in this compound Biosynthesis and Potential Engineering Strategies

EnzymeGeneFunction in BiosynthesisPotential Engineering Application
PKS-NRPShimAForms polyketide chain and condenses it with leucine. uniprot.orgnih.govuniprot.orgModify domains to incorporate different amino acids or alter the polyketide backbone for novel analogues.
Trans-enoyl reductasehimHCatalyzes the formation of the polyketide chain with HimA. uniprot.orguniprot.orgOverexpress to potentially increase precursor supply and overall yield.
DioxygenasehimGCatalyzes alpha-oxidation of the tetramic acid ring. uniprot.orgInactivate or modify to generate intermediates or analogues lacking this modification.
Cytochrome P450himCOxidizes terminal methyl groups to carboxylic acids. uniprot.orguniprot.orgAlter substrate specificity to create analogues with different oxidation patterns.

Development of Alternative and More Efficient Synthetic Routes

The first total synthesis of this compound has been successfully reported, confirming its structure and providing a blueprint for its chemical construction. nih.govutoronto.ca Key features of the reported synthesis include a McCombie reaction to form the central γ-pyrone ring, the use of an Evans auxiliary to set a key stereocenter, and a cross-metathesis reaction to install the unsaturated side-chain. nih.gov While a significant achievement, this initial route may not be optimal for producing the large quantities of this compound needed for extensive biological evaluation and potential preclinical development. ncl.res.in

Moreover, the application of modern synthetic technologies such as flow chemistry could offer significant advantages. Flow synthesis can provide better control over reaction conditions, improve safety, and facilitate scaling-up of production compared to traditional batch processes. General synthetic methods for the construction of substituted 4-hydroxy-2-pyrones and γ-pyrones could be adapted and optimized for a more streamlined synthesis of the this compound core. researchgate.netmdpi.comcolab.ws The ultimate goal is to establish a synthetic route that is both practical and economically viable, enabling broader access to this compound for the scientific community.

Comprehensive Profiling of Cellular Pathways Modulated by E1 Inhibition Beyond UPS

This compound is a specific inhibitor of the ubiquitin-activating enzyme (E1), the apical enzyme in the ubiquitin-proteasome system (UPS). nih.govnih.govmdpi.com It has been shown to inhibit the formation of the E1-ubiquitin thioester intermediate, a critical first step in the ubiquitination cascade. mdpi.comresearchgate.net A key finding is its specificity for the ubiquitin E1 enzyme over the E1-like enzymes that activate other ubiquitin-like modifiers such as SUMO-1 and ISG15. mdpi.com Inhibition of the UPS is known to disrupt critical cellular processes, including cell cycle progression, DNA damage repair, and protein quality control, ultimately leading to proteotoxic stress and cell death. researchgate.netseedmedicalpublishers.com

While the primary consequence of E1 inhibition is the shutdown of the UPS, the full scope of cellular pathways affected by this compound remains largely unexplored. Future research should employ global, high-throughput "omics" approaches to comprehensively map the cellular response to this compound treatment.

Proteomics: Using techniques like mass spectrometry-based quantitative proteomics, researchers can profile changes in the entire proteome of cells treated with this compound. nih.govfrontlinegenomics.com This would reveal the stabilization of specific proteins that are normally degraded by the UPS and identify downstream effects on various signaling pathways.

Transcriptomics: RNA-sequencing could be used to understand how cells transcriptionally adapt to the stress induced by E1 inhibition, potentially uncovering novel resistance mechanisms or synergistic therapeutic targets.

Metabolomics: Analyzing the metabolic profile of treated cells could shed light on how the blockage of protein degradation impacts cellular metabolism and energy production.

These comprehensive profiling studies will provide a systems-level understanding of this compound's mechanism of action, potentially uncovering new cellular functions of the UPS and identifying unexpected therapeutic vulnerabilities in diseases like cancer. nih.govmdpi.com

Exploration of this compound Derivatives as Tools for Chemical Biology Research

The high specificity of this compound for the ubiquitin E1 enzyme makes it a valuable scaffold for the development of chemical biology tools to study the complex processes of ubiquitination. mdpi.com While natural congeners like Himeic Acids B and C, or the more recently discovered E, F, and G, show little to no inhibitory activity, synthetic derivatives could be created to serve as research probes. researchgate.netnih.gov

A key future direction is the synthesis of this compound derivatives that are functionalized with reporter tags. researchgate.netthermofisher.com This could involve creating "clickable" analogues by incorporating a bio-orthogonal handle, such as an alkyne or an azide (B81097) group. nii.ac.jp Such a modification would allow for the covalent attachment of various probes through click chemistry.

Table 2: Potential this compound-Based Chemical Biology Probes

Probe TypeReporter TagResearch Application
Fluorescent ProbeFluorophore (e.g., Fluorescein, Rhodamine)Visualize the subcellular localization of this compound and its target engagement in living cells using fluorescence microscopy. nih.gov
Affinity ProbeBiotinIsolate and identify the direct protein targets of this compound from cell lysates through affinity purification followed by mass spectrometry.
Photo-affinity ProbePhotoreactive group (e.g., Diazirine)Covalently cross-link this compound to its binding partners upon photoactivation, enabling the capture of even transient interactions.

These specialized probes would be invaluable for addressing fundamental questions about the UPS. For example, a fluorescently-tagged this compound could be used to monitor E1 enzyme dynamics within different cellular compartments in real-time. An affinity-based probe could definitively confirm E1 as the primary target in a complex cellular environment and potentially identify other off-targets or binding partners. The development of such tools would transform this compound from a mere inhibitor into a sophisticated instrument for dissecting the biology of the ubiquitin system.

Q & A

Q. What is the biosynthetic pathway of Himeic Acid A, and what enzymes are involved in its production?

this compound is synthesized via a fungal polyketide pathway involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. Key enzymes include cytochrome P450 monooxygenases (e.g., P450-IIa) responsible for structural modifications, and gene clusters (e.g., 10 BGCs) that regulate its biosynthesis . Analytical methods like LC-MS and NMR are critical for tracking intermediate metabolites and confirming structural features during pathway elucidation .

Q. What standard analytical techniques are used to characterize this compound’s purity and structure?

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are primary methods for structural confirmation. Purity is assessed via HPLC with UV/Vis or diode-array detection. For reproducibility, ensure solvent systems (e.g., acetonitrile/water gradients) and column types (C18 reversed-phase) are standardized across experiments .

Q. How can researchers validate the bioactivity of this compound as a ubiquitin-activating enzyme (E1) inhibitor?

Use in vitro ubiquitination assays with purified E1 enzymes (e.g., from Aspergillus japonicus). Measure inhibition kinetics via fluorescence-based assays monitoring ubiquitin-adenylate formation. Include positive controls (e.g., prevalidated E1 inhibitors) and validate results across multiple enzyme batches to minimize variability .

Advanced Research Questions

Q. How do conflicting reports on this compound’s biosynthetic gene clusters (BGCs) impact experimental design?

Discrepancies in BGC annotations (e.g., gene numbers or regulatory elements) may arise from strain-specific differences or sequencing errors. To address this:

  • Perform comparative genomic analysis using tools like antiSMASH or PRISM.
  • Validate gene function via knockout studies (e.g., CRISPR/Cas9) and heterologous expression in model fungi (e.g., Aspergillus nidulans) .
  • Cross-reference findings with phylogenetically related species to identify conserved motifs .

Q. What experimental strategies resolve contradictions in this compound’s proposed mechanism of action as an E1 inhibitor?

Contradictions may stem from differences in assay conditions (e.g., pH, cofactors) or off-target effects. Mitigate this by:

  • Conducting dose-response curves across multiple cell lines or in vitro systems.
  • Using proteomic profiling (e.g., affinity pull-down assays) to identify unintended protein interactions.
  • Applying orthogonal assays (e.g., thermal shift assays) to confirm direct binding to E1 .

Q. How can bioinformatics tools predict the chemical diversity of this compound derivatives for structure-activity relationship (SAR) studies?

Leverage genome mining tools (e.g., MIBiG, BiG-SCAPE) to identify tailoring enzymes (e.g., methyltransferases, oxidoreductases) within BGCs. Combine with molecular docking simulations to predict how structural modifications (e.g., hydroxylation, methylation) affect E1 binding affinity. Validate predictions via synthetic biology approaches (e.g., pathway refactoring) .

Q. What are the challenges in scaling up this compound production for in vivo studies, and how can they be addressed?

Low yields in fungal fermentation are common due to silent BGCs. Strategies include:

  • Overexpressing pathway-specific transcription factors (e.g., Zn(II)₂Cys₆ regulators).
  • Using epigenetic modifiers (e.g., histone deacetylase inhibitors) to activate silent clusters.
  • Optimizing bioreactor conditions (e.g., dissolved oxygen, carbon/nitrogen ratios) via response surface methodology (RSM) .

Methodological Guidance

  • Data Contradiction Analysis : Use funnel plots or sensitivity analysis to assess whether conflicting results arise from methodological biases or biological variability .
  • Gene Cluster Validation : Combine transcriptomics (RNA-seq) with metabolomics (LC-MS/MS) to correlate gene expression with metabolite production .
  • Bioactivity Confirmation : Apply the Hill equation to calculate IC₅₀ values for E1 inhibition, ensuring triplicate experiments and statistical validation (e.g., ANOVA with Tukey’s post hoc test) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.